L-Proline beta-naphthylamide hydrochloride L-Proline beta-naphthylamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 97216-16-5
VCID: VC21538606
InChI: InChI=1S/C15H16N2O.ClH/c18-15(14-6-3-9-16-14)17-13-8-7-11-4-1-2-5-12(11)10-13;/h1-2,4-5,7-8,10,14,16H,3,6,9H2,(H,17,18);1H/t14-;/m0./s1
SMILES: C1CC(NC1)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl
Molecular Formula: C15H17ClN2O
Molecular Weight: 276.76 g/mol

L-Proline beta-naphthylamide hydrochloride

CAS No.: 97216-16-5

VCID: VC21538606

Molecular Formula: C15H17ClN2O

Molecular Weight: 276.76 g/mol

* For research use only. Not for human or veterinary use.

L-Proline beta-naphthylamide hydrochloride - 97216-16-5

Description

L-Proline beta-naphthylamide hydrochloride is a compound of significant interest in various scientific fields, including pharmaceutical development, biochemical research, and material science. This article provides an in-depth exploration of its properties, applications, and research findings.

Synthesis

The synthesis of L-Proline beta-naphthylamide hydrochloride typically involves the reaction of L-proline with beta-naphthylamine in the presence of hydrochloric acid. This process can be carried out in organic solvents like ethanol or methanol at room temperature or slightly elevated temperatures.

Pharmaceutical Development

This compound serves as a valuable intermediate in synthesizing pharmaceutical agents, particularly in the development of medications targeting neurological disorders . Its unique structure allows for improved interactions with biological targets, making it a preferred choice for innovative drug formulations.

Biochemical Research

L-Proline beta-naphthylamide hydrochloride is employed in studying protein folding and enzyme activity. It aids researchers in understanding complex biological processes and developing therapeutic strategies .

Enzyme Activity Testing

It is commonly used as a substrate to test the activity of enzymes such as prolyl aminopeptidase. The hydrolysis of this compound by enzymes provides valuable insights into enzymatic pathways.

Material Science

Its unique properties make it useful in creating novel materials, such as hydrogels, which can be applied in drug delivery systems and tissue engineering .

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

L-Proline beta-naphthylamide hydrochloride has been investigated as a potential inhibitor of DPP-IV, an enzyme crucial for regulating blood sugar levels. This suggests potential applications in diabetes management.

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties against various pathogens, suggesting its potential use in infection control.

Neuroprotective Effects

The compound's ability to regulate central nervous system (CNS) functions suggests it could play a role in neuroprotection and cognitive enhancement.

Hydrolysis

L-Proline beta-naphthylamide hydrochloride can be hydrolyzed to produce L-proline and beta-naphthylamine. This reaction is typically carried out in the presence of water and an acid or base catalyst.

Substitution Reactions

It can undergo substitution reactions where the beta-naphthylamide group is replaced by other functional groups. Specific reagents are required depending on the desired substitution.

Comparison with Similar Compounds

CompoundMolecular FormulaCAS NumberApplications
L-Proline beta-naphthylamide hydrochlorideC₁₅H₁₇ClN₂O97216-16-5Enzyme activity testing, pharmaceutical development
L-Proline p-nitroanilide hydrochlorideC₁₁H₁₃ClN₂O₃-Enzyme activity testing
L-Proline benzylamide hydrochlorideC₁₃H₁₆ClN₂O-Similar in structure but with a benzylamide group

Research Findings

Several studies have explored the effects and applications of L-Proline beta-naphthylamide hydrochloride:

  • DPP-IV Inhibition Studies: In vitro studies have shown that derivatives of this compound can significantly inhibit DPP-IV activity, suggesting potential applications in diabetes management.

  • Hydrolysis by Prolyl Aminopeptidase: This reaction illustrates its role in enzymatic pathways and is used to determine enzyme activity.

  • Aminopeptidase Activity Influences: Research indicates that this compound may influence the activity of various aminopeptidases, which are essential for protein metabolism and cellular signaling pathways.

CAS No. 97216-16-5
Product Name L-Proline beta-naphthylamide hydrochloride
Molecular Formula C15H17ClN2O
Molecular Weight 276.76 g/mol
IUPAC Name (2S)-N-naphthalen-2-ylpyrrolidine-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C15H16N2O.ClH/c18-15(14-6-3-9-16-14)17-13-8-7-11-4-1-2-5-12(11)10-13;/h1-2,4-5,7-8,10,14,16H,3,6,9H2,(H,17,18);1H/t14-;/m0./s1
Standard InChIKey UKXYCTFKKXKIPY-UQKRIMTDSA-N
Isomeric SMILES C1C[C@H](NC1)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl
SMILES C1CC(NC1)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl
Canonical SMILES C1CC(NC1)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl
Synonyms L-Prolinebeta-naphthylamidehydrochloride;97216-16-5;L-Proline-2-naphthylamidehydrochloride;ST50320096;16037-15-3;C15H16N2O.HCl;P1380_SIGMA;CTK8G0654;MolPort-003-939-165;7340AH;AKOS024307515;L-Proline2-naphthylamidehydrochloride;DB-057667;FT-0642341;L-PROLINEBETA-NAPHTHYLAMIDEHYDROCHLORIDE;P-7500;((2S)pyrrolidin-2-yl)-N-(2-naphthyl)carboxamide,chloride;(2S)-N-(naphthalen-2-yl)pyrrolidine-2-carboxamidehydrochloride;2-Pyrrolidinecarboxamide,N-2-naphthalenyl-,hydrochloride(1:1)
PubChem Compound 16218571
Last Modified Aug 15 2023

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